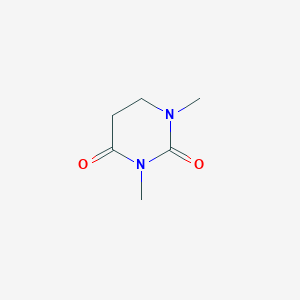
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride (4-OPBA-HCl) is a small organic compound that is of significant interest to the scientific community due to its unique properties and potential applications. 4-OPBA-HCl is primarily used in the synthesis of organic compounds and in the study of biochemical and physiological effects.
Mechanism of Action
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to interact with proteins and other macromolecules in a variety of ways. It has been shown to bind to proteins and other molecules, which can affect their structure and function. In addition, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to inhibit the activity of some enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of some enzymes, which can lead to changes in biochemical and physiological processes. In addition, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been shown to interact with proteins and other macromolecules in a variety of ways, which can affect their structure and function.
Advantages and Limitations for Lab Experiments
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride is a relatively stable compound that is easy to synthesize and has a wide range of applications in scientific research. It is also relatively inexpensive and can be stored for long periods of time without significant degradation. However, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be toxic and should be handled with care. In addition, it should not be used in applications where it could be ingested or come into contact with skin.
Future Directions
Future research on 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride could focus on its potential applications in the fields of drug design and development, as well as its potential use as a tool in the study of enzyme kinetics and protein folding. In addition, further research could be conducted on its biochemical and physiological effects, as well as on its mechanism of action. Finally, further research could be conducted on its potential toxicity and safety.
Synthesis Methods
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride can be synthesized in two steps. First, 4-oxo-4-(pyridin-3-yl)butanoic acid is synthesized from 4-oxo-4-phenylbutanoic acid and pyridine. This reaction is catalyzed by p-toluenesulfonic acid and performed in an aqueous solution of ethanol. The reaction is then followed by the addition of hydrochloric acid, which results in the formation of 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride.
Scientific Research Applications
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been used in a variety of scientific research applications, such as in the study of enzyme kinetics, protein folding, and DNA binding. It has also been used in the synthesis of organic compounds, such as peptides and nucleotides. In addition, 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride has been used in the study of the structure and function of proteins and other macromolecules.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride involves the reaction of pyridine-3-carbaldehyde with ethyl acetoacetate to form 3-(pyridin-3-yl)but-2-en-1-one, which is then reacted with hydroxylamine hydrochloride to form 4-(pyridin-3-yl)-3-hydroxybut-2-en-1-one. This intermediate is then oxidized with potassium permanganate to form 4-oxo-4-(pyridin-3-yl)butanoic acid, which is finally converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "Pyridine-3-carbaldehyde", "Ethyl acetoacetate", "Hydroxylamine hydrochloride", "Potassium permanganate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carbaldehyde is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-(pyridin-3-yl)but-2-en-1-one.", "Step 2: 3-(Pyridin-3-yl)but-2-en-1-one is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form 4-(pyridin-3-yl)-3-hydroxybut-2-en-1-one.", "Step 3: 4-(Pyridin-3-yl)-3-hydroxybut-2-en-1-one is oxidized with potassium permanganate in the presence of a base such as sodium hydroxide to form 4-oxo-4-(pyridin-3-yl)butanoic acid.", "Step 4: 4-Oxo-4-(pyridin-3-yl)butanoic acid is converted to its hydrochloride salt by reaction with hydrochloric acid." ] } | |
CAS RN |
1956307-67-7 |
Product Name |
4-oxo-4-(pyridin-3-yl)butanoic acid hydrochloride |
Molecular Formula |
C9H10ClNO3 |
Molecular Weight |
215.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



